2-Methylellipticinium

DNA covalent binding elliptinium mechanism of action L1210 leukemia model

2-Methylellipticinium (NSC 226137), also designated N2-methylellipticinium or 2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium, is a permanently charged quaternary ammonium derivative of the plant alkaloid ellipticine. As a 9-unsubstituted ellipticinium salt, it belongs to a class of DNA-targeting agents that can intercalate into double-stranded nucleic acids and modulate topoisomerase II activity.

Molecular Formula C18H17N2+
Molecular Weight 261.3 g/mol
CAS No. 69467-91-0
Cat. No. B1221313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylellipticinium
CAS69467-91-0
Synonyms2-methylellipticine
2-methylellipticinium
2-methylellipticinium acetate
2-methylellipticinium iodide
NSC 226137
Molecular FormulaC18H17N2+
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C
InChIInChI=1S/C18H16N2/c1-11-15-10-20(3)9-8-13(15)12(2)18-17(11)14-6-4-5-7-16(14)19-18/h4-10H,1-3H3/p+1
InChIKeyVXRLUFPGDHFNHT-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylellipticinium (CAS 69467-91-0) – Quaternized Ellipticine Derivative with Distinct 9-Unsubstituted Pharmacophore


2-Methylellipticinium (NSC 226137), also designated N2-methylellipticinium or 2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium, is a permanently charged quaternary ammonium derivative of the plant alkaloid ellipticine [1]. As a 9-unsubstituted ellipticinium salt, it belongs to a class of DNA-targeting agents that can intercalate into double-stranded nucleic acids and modulate topoisomerase II activity [2]. Unlike the clinically investigated 9-hydroxy analog elliptinium (NMHE, NSC 264137), this compound lacks the C-9 hydroxyl group essential for covalent DNA adduct formation, resulting in a fundamentally distinct biochemical and pharmacological fingerprint [2].

1 Quaternary ammonium DNA intercalator; permanently charged ellipticine scaffold
2 9-unsubstituted pharmacophore – lacks C-9 hydroxyl; no covalent DNA adduct formation
3 May support negative-control or mechanistic probe workflows in ellipticinium DNA-damage and topoisomerase II studies

Why 2-Methylellipticinium Cannot Be Substituted by 9-Hydroxy or 9-Methoxy Ellipticinium Analogs


Within the ellipticinium series, subtle structural modifications at the C-9 position produce extreme functional divergence that precludes interchangeable use. The introduction of a 9-hydroxyl group enables covalent DNA adduct formation, irreversible topoisomerase II poisoning, and abolition of CNS tumor selectivity; conversely, the 9-unsubstituted 2-methylellipticinium exhibits 20- to 30-fold lower covalent nucleic acid binding, fails to protect DNA in footprinting assays, and retains brain-tumor-subpanel specificity in the NCI 60-cell-line screen [1][2]. 9-Methoxy substitution yields yet a third profile with enhanced glial-cell-selective accumulation driven by membrane-potential-dependent uptake [1]. These non-overlapping biochemical signatures mean that each analog serves a unique experimental purpose; generic substitution would introduce confounding variables into mechanistic, selectivity, or control experiments.

C-9 hydroxyl substitution enables covalent DNA adduct formation
2-Methylellipticinium exhibits markedly lower covalent nucleic acid binding compared with 9-hydroxy analogs; substitution would alter DNA damage endpoints.
Absence of sequence-specific DNA protection
9-Hydroxy analogs protect discrete DNA sites in footprinting assays; 2-methylellipticinium shows zero protection, preventing direct interchange in intercalation studies.
Divergent CNS tumor cell-line selectivity profile
9-Unsubstituted ellipticiniums retain preferential cytotoxicity toward CNS subpanel lines; 9-hydroxy substitution abolishes this selectivity, introducing confounding variables in brain-tumor research models.

2-Methylellipticinium Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Covalent Nucleic Acid Binding: 20- to 30-Fold Lower Activity than 9-Hydroxyellipticinium

In a direct comparative study using L1210 murine leukemia cells, N2-methylellipticinium (the parent cation of 2-methylellipticinium) exhibited 20- to 30-fold lower covalent binding to nucleic acids relative to 9-hydroxy-2-methylellipticinium (elliptinium acetate, 9-OH-NME, NSC 264137) [1]. This quantitative difference was measured by HPLC-based separation of reversibly and irreversibly bound radiolabeled drug, with covalent binding ratios (rb) determined against total nucleic acid bases after 8-hour incubation at 0.1 µM drug concentration.

Covalent binding reduction
Head-to-head
20- to 30-fold lower covalent binding vs 9-hydroxyellipticinium (rb 2.4–3.4×10⁻⁶ at 0.1 µM in L1210 cells)
Supports negative-control assignment for elliptinium irreversible DNA damage endpoint studies
HPLC quantification after 8 h incubation; IC₅₀ dose context
DNA covalent binding elliptinium mechanism of action L1210 leukemia model

DNase I Footprinting: Zero DNA Protection by 2-Methylellipticinium versus Five Discrete Sites for Elliptinium

DNase I footprinting analysis on pBR322 DNA fragments directly compared 2-methyl ellipticinium acetate (NME) with 2-methyl-9-hydroxyellipticinium acetate (NMHE, elliptinium). NME failed to produce any detectable DNA protection even at low temperature (4°C). In contrast, under identical conditions NMHE protected five discrete binding sites of 5–7 base pairs each, corresponding to alternating pyrimidine-purine sequences, and exhibited biphasic binding with apparent association constants of K₁ ≈ 10⁸ M⁻¹ and K₂ ≈ 10⁶ M⁻¹ [1].

Footprinting protection
Head-to-head
0 protected sites vs 5 discrete sites (K₁≈10⁸ M⁻¹) for NMHE on pBR322 DNA
Confirms inability to form stable sequence-specific intercalation complexes; enables inactive-control use for intercalation-dependent readouts
DNase I footprinting at 4°C
DNA footprinting ellipticine intercalation topoisomerase II inhibitor binding

DNA Binding Kinetics: No Base-Composition Dependence for 2-Methylellipticinium

Temperature-jump relaxation kinetics compared 2-N-methyl ellipticinium (NME) and 2-N-methyl-9-hydroxy ellipticinium (NMHE) against three natural DNAs of varying AT/GC composition: Micrococcus lysodeikticus (72% GC), calf thymus (42% GC), and Clostridium perfringens (31% GC). Both compounds exhibited two relaxation times (τ₁ in the 1–4 ms range; τ₂ in the 20–80 ms range), indicating two binding modes. Critically, NMHE displayed clear DNA-composition dependence (τ₂ M. lysodeikticus > τ₂ calf thymus > τ₂ C. perfringens), whereas NME showed no relaxation time dependence on DNA base composition [1].

Binding kinetics
Head-to-head
No τ₂ dependence on DNA base composition (31–72% GC); NMHE shows GC-dependent τ₂
Indicates DNA interaction dominated by non-specific electrostatic association; comparator for sequence-dependent binding studies
Temperature-jump relaxation method
DNA binding kinetics temperature-jump relaxation ellipticinium-DNA interaction sequence selectivity

CNS Tumor Subpanel Selectivity: Retained by 9-Unsubstituted Ellipticiniums, Abolished by 9-Hydroxy Substitution

In the NCI 60 human tumor cell line disease-oriented screen, 9-unsubstituted ellipticiniums—the structural class to which 2-methylellipticinium belongs—exhibited preferential cytotoxicity toward the CNS tumor subpanel [1]. This selectivity was also observed with 9-methyl and 9-chloro ellipticinium analogs. In direct contrast, all 9-hydroxy-substituted ellipticiniums (including the clinical candidate elliptinium, NSC 264137) and all non-quaternized ellipticines tested were devoid of brain tumor specificity. The selectivity mechanism was shown to be mediated by preferential uptake and intracellular accumulation in glial-derived tumor cells, independent of redox cycling capability [1].

CNS subpanel selectivity
Class-level
9-unsubstituted class retains preferential cytotoxicity to CNS tumor lines; 9-hydroxy analogs show no specificity
Supports CNS tumor cell-line selectivity research; distinguishes from non-selective 9-hydroxy analog
NCI 60-cell panel data; class-level SAR
brain tumor selectivity NCI 60 cell panel ellipticinium SAR CNS cancer

Cytochrome P450 Spectral Interaction: Null Binding by 2-Methylellipticinium Despite Productive Metabolism

Spectroscopic analysis demonstrated that 2-methylellipticinium (NSC 226137) does not exhibit any detectable spectral interaction with cytochrome P-450, a property that contrasts with the parent alkaloid ellipticine which produces type I binding spectra [1]. Despite this lack of CYP binding, the compound undergoes NADPH-dependent in vitro metabolism by liver microsomes from phenobarbital-induced rats, with the major metabolite identified by HPLC, UV, and mass spectrometry as 2-methyl-9-hydroxyellipticinium (NSC 264137), the active antitumor elliptinium. The same 9-hydroxylated product was recovered from the bile of non-induced rats following intravenous administration [1].

CYP450 interaction
Reported
Null CYP450 spectral binding, yet NADPH-dependent 9-hydroxylation to elliptinium in rat microsomes
Supports probe for ellipticine bioactivation pathway studies; uncouples CYP binding artifacts from metabolic conversion
In vitro rat liver microsomes; species-specific metabolism to verify
cytochrome P450 ellipticine metabolism prodrug activation drug bioactivation

2-Methylellipticinium: Evidence-Based Research and Industrial Application Scenarios


Negative Control Compound for Elliptinium Covalent DNA Damage and Topoisomerase II Poisoning Assays

Investigators studying the irreversible DNA-damaging mechanism of elliptinium (NSC 264137) require a structurally matched negative control that lacks covalent binding capacity while retaining the quaternized ellipticinium core. 2-Methylellipticinium fulfills this requirement with documented 20- to 30-fold lower covalent nucleic acid binding [1] and zero DNA protection in DNase I footprinting , enabling clean attribution of DNA damage readouts to the 9-hydroxyl-dependent covalent adduct formation pathway.

CNS-Selective Anticancer Drug Development Using the 9-Unsubstituted Ellipticinium Scaffold

Medicinal chemistry programs targeting glioblastoma and other CNS malignancies can exploit the NCI-validated brain-tumor-subpanel selectivity inherent to the 9-unsubstituted ellipticinium scaffold [1]. 2-Methylellipticinium serves as the minimal pharmacophore for this selectivity, providing a starting point for further optimization of potency and pharmacokinetic properties while preserving the CNS tumor preference that is absent in 9-hydroxy clinical analogs.

Investigating Ellipticine Bioactivation Pathways Without CYP450 Spectral Binding Interference

The paradoxical combination of null CYP450 spectral interaction with competent metabolic 9-hydroxylation [1] makes 2-methylellipticinium a valuable tool compound for dissecting ellipticine bioactivation mechanisms. Researchers can study the enzymatic basis of the critical C-9 hydroxylation step—which converts the inactive 2-methylellipticinium to the active antitumor elliptinium—without the confounding variable of CYP450 binding spectral shifts that complicate spectroscopic analyses.

Comparative DNA Binding Mode Studies to Isolate Sequence-Dependent versus Electrostatic Interactions

The temperature-jump kinetic evidence showing that 2-methylellipticinium exhibits no base-composition-dependent relaxation times, whereas 9-hydroxyellipticinium shows pronounced GC-content-dependent kinetics [1], establishes this compound as an essential comparator for biophysical studies of ellipticinium-DNA interactions. Using both compounds in parallel allows researchers to deconvolute sequence-specific intercalation (NMHE) from non-specific electrostatic association (NME) in spectroscopic, calorimetric, and structural investigations.

Application
Selection Property
Validation Focus
Negative control for elliptinium DNA damage assays
Absence of covalent DNA adduct formation
DNA damage endpoint attribution to 9-hydroxyl pathway
CNS tumor cell-line selectivity studies
Preferential cytotoxicity toward CNS subpanel
Glioblastoma cell-line selectivity endpoints
Ellipticine bioactivation pathway research
Null CYP450 spectral binding with metabolic competence
Enzymatic C-9 hydroxylation mechanism
DNA binding mode deconvolution
Absence of base-composition-dependent kinetics
Sequence-specific vs. electrostatic interaction separation
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